ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
CAS No.: 1040650-26-7
Cat. No.: VC11939218
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040650-26-7 |
|---|---|
| Molecular Formula | C25H24N4O3S |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | ethyl 4-[[2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C25H24N4O3S/c1-3-17-5-7-18(8-6-17)21-15-22-24(26-13-14-29(22)28-21)33-16-23(30)27-20-11-9-19(10-12-20)25(31)32-4-2/h5-15H,3-4,16H2,1-2H3,(H,27,30) |
| Standard InChI Key | UFXCCNUMUIDBHO-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Introduction
Ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines elements of pyrazole, pyrazine, and benzoate functionalities, making it an interesting subject for various scientific applications, particularly in drug development.
Synthesis and Chemical Reactions
The synthesis of ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate typically involves multi-step synthetic pathways. These methods require careful control of reaction conditions to optimize yield and purity.
Key Synthetic Steps
-
Starting Materials: The synthesis often begins with pyrazolo[1,5-a]pyrazine derivatives, which are modified through various chemical reactions.
-
Reaction Conditions: Conditions such as temperature, solvent choice, and catalysts are crucial for achieving high yields and purity.
-
Purification Methods: Techniques like chromatography or crystallization may be employed to isolate the pure compound.
Biological Activities and Potential Applications
Compounds with the pyrazolo[1,5-a]pyrazine structure have been reported to exhibit a range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects. Ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate, with its unique structural characteristics, could serve as a lead compound for further pharmacological studies.
Potential Applications
-
Drug Development: Its complex structure and potential biological activities make it a candidate for drug development, particularly in targeting specific biological pathways.
-
Medicinal Chemistry: The compound's unique combination of functional groups could be exploited to enhance its biological activity or selectivity.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity | Uniqueness |
|---|---|---|---|
| Ethyl 4-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate | Combines pyrazole, pyrazine, and benzoate functionalities | Potential anticancer, anti-inflammatory | Complex structure with diverse functional groups |
| Ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate | Incorporates naphthalene instead of ethylphenyl | Promising biological activities in drug development | Different aromatic substituent |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Different heterocyclic framework | Antimicrobial properties | Simpler structure with less complexity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume